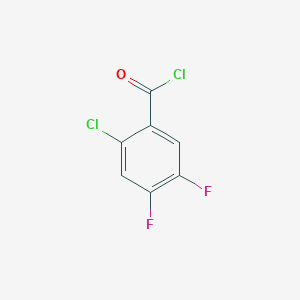

2-Chloro-4,5-difluorobenzoyl chloride

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4,5-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O/c8-4-2-6(11)5(10)1-3(4)7(9)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGSPMZLNNRZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436658 | |

| Record name | 2-Chloro-4,5-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121872-95-5 | |

| Record name | 2-Chloro-4,5-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Chloro 4,5 Difluorobenzoyl Chloride

Established Synthetic Routes

The synthesis of 2-chloro-4,5-difluorobenzoyl chloride, a key chemical intermediate, is primarily achieved through the transformation of its corresponding carboxylic acid. Several methods have been established, with the choice of reagent influencing reaction conditions and product purification.

Chlorination of 2-Chloro-4,5-difluorobenzoic Acid with Thionyl Chloride (SOCl₂)

The most common and efficient method for preparing this compound is the reaction of 2-chloro-4,5-difluorobenzoic acid with thionyl chloride (SOCl₂). prepchem.commasterorganicchemistry.comlibretexts.org This process is favored in industrial applications for its reliability and the straightforward nature of the product workup. The reaction involves heating the carboxylic acid with thionyl chloride, which converts the hydroxyl group into a chlorosulfite intermediate. libretexts.org This intermediate is highly reactive, and a subsequent nucleophilic attack by a chloride ion leads to the formation of the final acid chloride. A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which facilitates their removal from the reaction mixture and simplifies purification. masterorganicchemistry.com The reaction is often carried out by stirring the components at an elevated temperature, for instance, between 60 to 70°C for several hours, to ensure completion. prepchem.com

Reaction Scheme: C₇H₃ClF₂O₂ + SOCl₂ → C₇H₂Cl₂F₂O + SO₂ + HCl

Table 1: Reaction Conditions for Chlorination with Thionyl Chloride

| Reactant | Reagent | Temperature | Duration | Byproducts | Reference |

| 2-Chloro-4,5-difluorobenzoic acid | Thionyl chloride | 60-70°C | 3 hours | SO₂, HCl | prepchem.com |

Alternative Chlorinating Agents (e.g., PCl₅)

Phosphorus pentachloride (PCl₅) serves as a viable alternative to thionyl chloride for the synthesis of acyl chlorides from carboxylic acids. wikipedia.orgyoutube.com The reaction with PCl₅ converts the carboxylic acid into the corresponding acyl chloride, with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. youtube.com While effective, the use of PCl₅ can be less convenient than thionyl chloride because the byproduct, POCl₃, is a liquid and must be separated from the desired product through distillation, which can complicate the purification process. masterorganicchemistry.com The reaction is typically vigorous and exothermic. youtube.com

Reaction Scheme: C₇H₃ClF₂O₂ + PCl₅ → C₇H₂Cl₂F₂O + POCl₃ + HCl

Table 2: Comparison of Common Chlorinating Agents

| Chlorinating Agent | Formula | Byproducts | Physical State of Byproducts | Separation Method |

| Thionyl chloride | SOCl₂ | SO₂, HCl | Gas | Venting |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl | Liquid, Gas | Distillation |

Synthesis from 4-Chloro-2,5-difluorobenzoyl Chloride

The synthesis from an isomeric starting material like 4-chloro-2,5-difluorobenzoyl chloride is theoretically possible but represents a non-trivial synthetic challenge. This transformation would necessitate a series of reactions designed to rearrange the substituent pattern on the aromatic ring. Such a process is not a common or direct route and would likely involve complex steps such as dehalogenation and re-halogenation, or ring-opening and closure sequences, making it less practical for large-scale production compared to more direct synthetic methods.

Precursor Compounds and Starting Materials

The primary and most direct precursor for the synthesis of this compound is its corresponding carboxylic acid.

2-Chloro-4,5-difluorobenzoic Acid

2-Chloro-4,5-difluorobenzoic acid is the immediate and crucial starting material for the most common synthetic routes to this compound. prepchem.comsigmaaldrich.com The quality and availability of this precursor directly impact the efficiency of the final chlorination step. The synthesis of 2-chloro-4,5-difluorobenzoic acid itself can be achieved through methods such as the oxidation of 2'-chloro-4',5'-difluoroacetophenone. guidechem.com This acetophenone (B1666503) can be prepared by the Friedel-Crafts acylation of 1-chloro-3,4-difluorobenzene (B1582247) with acetyl chloride. guidechem.com The subsequent oxidation of the acetophenone, for example using sodium hypochlorite, yields the target carboxylic acid with high efficiency. guidechem.com The prompt's mention of 3,6-Difluoro-2-chlorobenzoic acid appears to be a misnomer for the direct precursor, as the substituent pattern does not match the final product.

Benzoyl Chloride Derivatives

One common approach to synthesizing this compound is through the chlorination of a precursor benzoyl chloride derivative. This process often involves the use of a chlorinating agent to introduce the chloride group to the benzoyl moiety. The specific starting material and chlorinating agent can vary, influencing the reaction's outcome and yield.

Another related method starts with 2-chloro-4,5-difluorobenzoic acid. This acid is reacted with a chlorinating agent, such as thionyl chloride, to convert the carboxylic acid group into a benzoyl chloride. This reaction is typically carried out with stirring at an elevated temperature, for instance, between 60 to 70°C for several hours, to ensure complete conversion. prepchem.com After the reaction, any unreacted thionyl chloride is removed, often through distillation, to isolate the desired this compound. prepchem.com

4-Chloro-2,5-difluorobenzaldehyde (B109745)

An alternative synthetic route utilizes 4-chloro-2,5-difluorobenzaldehyde as the starting material. This method involves the oxidation of the aldehyde group to a carboxylic acid, followed by chlorination to form the final benzoyl chloride product. The oxidation step is a critical part of this pathway, and various oxidizing agents can be employed.

Reaction Conditions and Optimization Strategies

The successful synthesis of this compound hinges on carefully controlled reaction conditions. The choice of solvent, temperature, and catalyst, along with diligent monitoring of the reaction's progress, are all crucial for maximizing yield and purity.

Role of Solvents (e.g., Dichloromethane (B109758), Chloroform)

Solvents play a multifaceted role in the synthesis of this compound. They are essential for dissolving reactants, facilitating contact between them, and can also influence reaction rates and selectivity.

In related syntheses, such as the preparation of 2'-Chloro-4',5'-difluoroacetophenone, chloroform (B151607) has been used as a solvent for extraction. guidechem.com After the initial reaction, the mixture is poured onto ice, and the resulting oil is extracted with chloroform. guidechem.com The combined extracts are then washed and distilled to isolate the product. guidechem.com Similarly, in the synthesis of 2-chloro-4,5-difluorobenzoic acid from 2'-Chloro-4',5'-difluoroacetophenone, dichloromethane is used to dissolve the product after acidification, allowing for its separation from the aqueous phase. guidechem.com

The selection of a suitable solvent is critical and often depends on the specific reactants and reaction conditions. An ideal solvent should be inert under the reaction conditions, have appropriate boiling and freezing points, and be easily removable from the final product.

Temperature and Reflux Conditions

Temperature is a critical parameter that directly impacts the rate and outcome of the synthesis. Many of the reactions involved in producing this compound and its precursors require heating.

For instance, the reaction of 2-chloro-4,5-difluorobenzoic acid with thionyl chloride is conducted at a temperature of about 60 to 70°C. prepchem.com In the synthesis of 2'-Chloro-4',5'-difluoroacetophenone, the reaction mixture is stirred at 120°C for 2 hours. guidechem.com Furthermore, the subsequent oxidation of this intermediate to 2-chloro-4,5-difluorobenzoic acid is carried out under reflux conditions for 4 hours. guidechem.com

Refluxing, the process of boiling a liquid in a vessel with an attached condenser to return the condensed vapors to the vessel, is a common technique to maintain a constant, elevated temperature for an extended period without loss of solvent. This is particularly useful for reactions that are slow at room temperature. The optimal temperature and reflux time must be determined for each specific reaction to ensure high conversion and minimize the formation of byproducts.

Catalyst Systems and Their Influence on Reaction Efficiency

Catalysts are frequently employed to increase the rate of chemical reactions without being consumed in the process. In the synthesis of related benzoyl chloride derivatives, various catalyst systems have been explored to enhance reaction efficiency.

For the synthesis of 2,4-dichlorobenzoyl chloride from 2,4-dichlorobenzotrichloride, Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), as well as oxygen-containing inorganic acids like phosphoric acid, have been used as catalysts. google.com The choice of catalyst can significantly influence the reaction rate and yield. For example, using aluminum chloride as a catalyst in the reaction of 2,4-dichlorobenzotrichloride with 2,4-dichlorobenzoic acid at 120°C resulted in a 98.8% yield of 2,4-dichlorobenzoyl chloride. google.com In another instance, using phosphoric acid as a catalyst for the reaction with acetic acid yielded 90.3% of the product. google.com

In the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride, a composite zeolite solid super acidic catalyst has been utilized. patsnap.com This catalyst is prepared by treating mordenite (B1173385) with an ammonium (B1175870) nitrate (B79036) solution and then soaking it in sulfuric acid before calcination. patsnap.com The use of such solid acid catalysts can offer advantages in terms of separation and reusability. google.com

The selection of an appropriate catalyst system is crucial for optimizing the synthesis of this compound, as it can lead to higher yields, shorter reaction times, and milder reaction conditions.

Monitoring Reaction Completion (e.g., TLC, GC-MS)

To ensure the reaction proceeds to completion and to determine the optimal time to stop the reaction, various analytical techniques are employed for monitoring.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to follow the progress of a reaction. By spotting the reaction mixture on a TLC plate at different time intervals and developing the plate in a suitable solvent system, one can observe the disappearance of the starting materials and the appearance of the product. For example, in the synthesis of 2-chloro-4-fluoro-5-nitrobenzaldehyde, TLC is used to track the reaction's progress. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a more powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC separates the components of a mixture, and MS provides information about the molecular weight and structure of each component. This allows for both qualitative and quantitative analysis of the reaction mixture. For instance, in the synthesis of 2,4-dichlorobenzoyl chloride, gas chromatography was used to determine a 96.5% conversion rate and a final product purity of 98.5%. google.com Similarly, GC analysis is used to confirm the absence of the starting material in the synthesis of 2-chloro-4,5-difluorobenzonitrile. google.com

These monitoring techniques are indispensable for optimizing reaction conditions, maximizing product yield, and ensuring the purity of the final product.

Data Tables

Table 1: Synthetic Methods for Benzoyl Chloride Derivatives

| Starting Material | Reagent | Product | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-4,5-difluorobenzoic acid | Thionyl chloride | This compound | - | 60-70 | - | prepchem.com |

| 2,4-Dichlorobenzotrichloride | 2,4-Dichlorobenzoic acid | 2,4-Dichlorobenzoyl chloride | AlCl₃ | 120 | 98.8 | google.com |

| 2,4-Dichlorobenzotrichloride | Acetic acid | 2,4-Dichlorobenzoyl chloride | Phosphoric acid | 60 | 90.3 | google.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzoyl chloride |

| 4-Chloro-2,5-difluorobenzaldehyde |

| Dichloromethane |

| Chloroform |

| 2-Chloro-4,5-difluorobenzoic acid |

| Thionyl chloride |

| 2'-Chloro-4',5'-difluoroacetophenone |

| 2,4-Dichlorobenzoyl chloride |

| 2,4-Dichlorobenzotrichloride |

| Aluminum chloride |

| Iron(III) chloride |

| Phosphoric acid |

| 2,4-Dichlorobenzoic acid |

| Acetic acid |

| 2,4-Dichloro-5-fluorobenzoyl chloride |

| Mordenite |

| Ammonium nitrate |

| Sulfuric acid |

| 2-Chloro-4-fluoro-5-nitrobenzaldehyde |

| 2-Chlorobenzaldehyde |

| Chlorine |

| Phosphorus pentachloride |

Yield Optimization in Multi-step Syntheses of this compound: Application of Design of Experiments

While specific, publicly available DoE studies exclusively focused on the synthesis of this compound are limited, the principles of this methodology are widely applicable. The typical synthesis of this compound involves the conversion of 2-Chloro-4,5-difluorobenzoic acid to the corresponding acyl chloride. A common method for this transformation is the reaction with a chlorinating agent, such as thionyl chloride.

In a hypothetical multi-step synthesis culminating in this compound, several variables could be investigated using a DoE approach to optimize the yield of the final acylation step. These factors could include reaction temperature, the molar ratio of the chlorinating agent to the carboxylic acid, reaction time, and catalyst concentration (if applicable).

Hypothetical Design of Experiments for Yield Optimization

To illustrate the application of DoE, consider a factorial design where key variables in the chlorination of 2-Chloro-4,5-difluorobenzoic acid are examined. The objective would be to identify the combination of these factors that results in the highest yield of this compound.

The table below outlines a potential experimental design with hypothetical factors and their levels. A full factorial or fractional factorial design could be employed to study the main effects and interaction effects of these variables on the reaction yield.

Table 1: Hypothetical Factors and Levels for DoE in the Synthesis of this compound

| Factor | Level 1 (-1) | Level 2 (+1) |

| A: Temperature (°C) | 60 | 80 |

| B: Molar Ratio (Thionyl Chloride : Acid) | 1.5 : 1 | 2.5 : 1 |

| C: Reaction Time (hours) | 2 | 4 |

Following the execution of the experiments as per the design matrix, the yield of this compound for each run would be measured. This data would then be statistically analyzed to determine which factors have a significant impact on the yield.

Table 2: Hypothetical Experimental Design and Resulting Yield

| Run | Factor A: Temperature (°C) | Factor B: Molar Ratio | Factor C: Reaction Time (h) | Yield (%) |

| 1 | 60 | 1.5 | 2 | 85 |

| 2 | 80 | 1.5 | 2 | 90 |

| 3 | 60 | 2.5 | 2 | 88 |

| 4 | 80 | 2.5 | 2 | 95 |

| 5 | 60 | 1.5 | 4 | 87 |

| 6 | 80 | 1.5 | 4 | 92 |

| 7 | 60 | 2.5 | 4 | 91 |

| 8 | 80 | 2.5 | 4 | 98 |

Reactivity and Mechanistic Studies of 2 Chloro 4,5 Difluorobenzoyl Chloride

Acylating Agent Properties

2-Chloro-4,5-difluorobenzoyl chloride is a derivative of benzoic acid and, as an acyl chloride, it is a reactive compound used in organic synthesis. The presence of the carbonyl group attached to a chlorine atom makes it an effective acylating agent.

Mechanism of Acylation and Covalent Bond Formation with Nucleophiles

The primary role of this compound in chemical reactions is to act as an acylating agent. This reactivity stems from the electrophilic nature of the carbonyl carbon. The chlorine and oxygen atoms, being highly electronegative, pull electron density away from the carbonyl carbon, rendering it susceptible to attack by nucleophiles.

The general mechanism of acylation involves a nucleophilic acyl substitution. A nucleophile, which is a species rich in electrons (e.g., an alcohol, amine, or carbanion), attacks the electrophilic carbonyl carbon of the this compound. This initial attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. This intermediate is unstable and quickly collapses. The chloride ion is an excellent leaving group, so it is expelled, and the carbonyl double bond is reformed. The final result is the formation of a new covalent bond between the nucleophile and the 2-chloro-4,5-difluorobenzoyl group.

Role in Friedel-Crafts Acylation Reactions

This compound is a suitable substrate for Friedel-Crafts acylation reactions, a classic method for forming carbon-carbon bonds with aromatic compounds. In this type of electrophilic aromatic substitution, the acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

The mechanism begins with the Lewis acid activating the acyl chloride. The Lewis acid coordinates to the chlorine atom of the acyl chloride, which makes the carbonyl carbon even more electrophilic by generating a highly reactive acylium ion. This acylium ion then acts as the electrophile in the subsequent attack by the aromatic ring. The aromatic ring's pi electrons attack the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex. In the final step, a weak base removes a proton from the carbon atom of the aromatic ring that is bonded to the acyl group, restoring the aromaticity of the ring and yielding the acylated aromatic product. A key advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents further acylations.

Introduction of the 2-Chloro-4,5-difluorobenzoyl Group into Aromatic Compounds

The Friedel-Crafts acylation reaction is the primary method for introducing the 2-chloro-4,5-difluorobenzoyl group into aromatic compounds using this compound. The reaction involves treating the aromatic compound with this compound and a Lewis acid catalyst. This process results in the formation of an aryl ketone containing the 2-chloro-4,5-difluorobenzoyl moiety. The specific position of acylation on the aromatic ring is directed by the pre-existing substituents on the ring.

Nucleophilic Substitution Reactions

The electrophilic carbonyl carbon of this compound readily reacts with various nucleophiles, leading to the substitution of the chloride ion.

Reactivity with Amines

This compound reacts with primary and secondary amines to form the corresponding N-substituted benzamides. This reaction is a standard method for creating amide bonds. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The reaction proceeds through the previously described nucleophilic acyl substitution mechanism. A base, which can be a second equivalent of the amine or an added non-nucleophilic base like pyridine (B92270) or triethylamine, is typically used to neutralize the hydrochloric acid (HCl) byproduct that is formed. An example of such a reaction is the formation of N-(2-acetylphenyl)-2-chloro-4,5-difluorobenzamide. nih.gov

Table 1: Examples of Amide Formation

| Reactant 1 | Reactant 2 | Product |

|---|

Reactivity with Thiocyanates

This compound can react with thiocyanate (B1210189) salts, such as potassium or sodium thiocyanate, to form 2-chloro-4,5-difluorobenzoyl isothiocyanate. In this reaction, the thiocyanate ion (SCN⁻) acts as the nucleophile. The attack can occur from either the sulfur or the nitrogen end of the ambidentate thiocyanate ion. The formation of the acyl isothiocyanate is favored. These acyl isothiocyanates are versatile intermediates in organic synthesis. While specific studies on the reaction of this compound with thiocyanates are not widely documented, the synthesis of similar benzoyl isothiocyanates, such as 2-Chloro-4-fluorobenzoyl isothiocyanate, is known. cymitquimica.com The general method involves the reaction of the corresponding acyl chloride with a thiocyanate salt in an inert solvent. chemrxiv.org

Table 2: Synthesis of Related Acyl Isothiocyanates

| Acyl Chloride | Thiocyanate Salt | Product |

|---|

Reactivity with Water (Hydrolysis)

This compound, as an acyl chloride, is expected to be reactive towards water, undergoing hydrolysis to form the corresponding carboxylic acid, 2-chloro-4,5-difluorobenzoic acid, and hydrochloric acid. This reaction is a characteristic transformation for acyl halides. The presence of water in a reaction mixture can lead to this hydrolysis as a competing side-reaction, for instance, during alcoholysis in aqueous ethanol (B145695). In a study of benzoyl chloride in 95% ethanol, two simultaneous reactions were observed: alcoholysis with ethanol and hydrolysis with water.

The general mechanism for the hydrolysis of benzoyl chlorides involves the nucleophilic attack of water on the electrophilic carbonyl carbon. The presence of electron-withdrawing halogen substituents (chlorine and fluorine) on the benzene (B151609) ring of this compound is anticipated to enhance the electrophilicity of the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack by water.

Solvent Effects and Reaction Mechanisms

The solvent in which the reaction is carried out plays a crucial role in determining the reaction mechanism and rate of solvolysis for benzoyl chlorides. The polarity and nucleophilicity of the solvent can dictate whether the reaction proceeds through a cationic or an addition-elimination pathway.

Solvolysis Studies in Weakly Nucleophilic Media (e.g., Hexafluoroisopropanol-Water)

In weakly nucleophilic but highly ionizing solvents, such as mixtures of hexafluoroisopropanol (HFIP) and water, the solvolysis of benzoyl chlorides tends to favor a cationic reaction pathway. nih.govresearchgate.net Studies on various p-substituted benzoyl chlorides in 97% w/w hexafluoroisopropanol-water (97H) have shown that a cationic reaction channel is dominant. nih.govresearchgate.net This is attributed to the ability of the solvent to stabilize the formation of a benzoyl cation intermediate. For this compound, it is expected that in a solvent system like 97H, the solvolysis would also proceed significantly, if not predominantly, through a cationic mechanism. The high ionizing power of the solvent would facilitate the departure of the chloride leaving group, leading to the formation of the 2-chloro-4,5-difluorobenzoyl cation. This intermediate would then be rapidly trapped by the solvent molecules (water or HFIP).

Influence of Solvent Polarity and Nucleophilicity on Reaction Pathways

The balance between the cationic and addition-elimination pathways in the solvolysis of benzoyl chlorides is highly dependent on the solvent's properties.

Solvent Polarity: An increase in solvent polarity, or ionizing power, generally favors the cationic (SN1-like) mechanism by stabilizing the carbocation intermediate.

Solvent Nucleophilicity: An increase in solvent nucleophilicity favors the addition-elimination (SN2-like) mechanism, where the solvent molecule directly attacks the carbonyl carbon in the rate-determining step.

Correlation analysis using the extended Grunwald-Winstein equation has been instrumental in quantitatively demonstrating the simultaneous operation of both cationic and addition reaction channels for various benzoyl chlorides as the solvent's polarity and nucleophilicity are varied. nih.gov For this compound, moving from a highly nucleophilic solvent to a less nucleophilic, more ionizing one would likely shift the mechanism from a bimolecular addition pathway towards a unimolecular cationic pathway.

Dual Reaction Channels: Cationic and Addition Mechanisms

The solvolysis of many benzoyl chlorides does not proceed through a single, invariant mechanism but rather through competing reaction channels. rsc.orgrsc.org These two primary channels are:

Addition (or Associative) Channel: This pathway involves the nucleophilic addition of a solvent molecule to the carbonyl group, forming a tetrahedral intermediate. This is often assisted by a second solvent molecule acting as a general base catalyst. This mechanism is more prevalent in more nucleophilic solvents. rsc.org The p-nitrobenzoyl chloride is a classic example that proceeds via this pathway, showing a high sensitivity to changes in solvent nucleophilicity. nih.gov

Cationic (or Dissociative) Channel: This pathway involves the formation of a benzoyl cation intermediate in the rate-determining step, characteristic of an SN1-type reaction. This mechanism is favored in weakly nucleophilic, highly ionizing solvents and for substrates with electron-donating groups or significant steric hindrance around the carbonyl group. nih.govresearchgate.net

For a given substrate like this compound, a spectrum of mechanisms is possible, and the dominant pathway is a function of the specific solvent environment. nih.gov The interplay between these two channels can be observed by changes in reaction rates and product selectivities across a range of solvent mixtures. rsc.orgrsc.org

Structure-Reactivity Relationships

The substituents on the aromatic ring significantly influence the reactivity of benzoyl chlorides by altering the electronic properties of the carbonyl group and the stability of any intermediates.

Influence of Halogen Substituents (Chlorine and Fluorine) on Reactivity

The presence of a chlorine atom at the 2-position and two fluorine atoms at the 4- and 5-positions of this compound has a pronounced effect on its reactivity.

Inductive Effect: Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This would generally increase the rate of reactions following the addition-elimination pathway.

Steric Effect: The chlorine atom at the ortho-position (2-position) can introduce steric hindrance to the approaching nucleophile. This steric hindrance can disfavor the formation of the crowded tetrahedral intermediate in the addition-elimination pathway. In some cases, significant steric hindrance from ortho-substituents can favor a cationic mechanism by discouraging direct nucleophilic attack at the carbonyl carbon. nih.govresearchgate.net

The combination of these effects in this compound—strong electron withdrawal from all three halogens enhancing electrophilicity, and potential steric hindrance from the ortho-chloro group—will determine its precise reactivity profile and the balance between the addition and cationic reaction pathways in various solvents. The rate of nucleophilic substitution reactions for alkyl halides generally increases in the order Cl < Br < I, a trend that is also relevant for the leaving group in acyl halides. msu.edu

Electron-Withdrawing/Donating Effects and Carbonyl Electrophilicity

The reactivity of the carbonyl group in this compound is profoundly influenced by the electronic character of the substituents on the aromatic ring. The presence of a chlorine atom at the 2-position and fluorine atoms at the 4- and 5-positions significantly modulates the electrophilicity of the carbonyl carbon. Both chlorine and fluorine are highly electronegative atoms, and as such, they exert a potent electron-withdrawing inductive effect (-I) on the benzene ring. This inductive pull of electron density away from the ring and, consequently, from the carbonyl group, renders the carbonyl carbon more electron-deficient. An increase in the positive partial charge on the carbonyl carbon enhances its electrophilicity, making it a more susceptible target for nucleophilic attack. This heightened electrophilicity is a key determinant of the compound's reactivity in nucleophilic acyl substitution reactions.

The collective impact of the halogen substituents on the electronic environment of the benzoyl chloride moiety can be understood through an analysis of their inductive and resonance effects.

Inductive Effect (-I): The primary electronic influence of the halogen atoms in this compound is their strong electron-withdrawing inductive effect. This effect is transmitted through the sigma (σ) bond framework and is most pronounced for the highly electronegative fluorine atoms. The chlorine atom, also being more electronegative than carbon, contributes to this electron withdrawal. The cumulative -I effect of the three halogen substituents substantially decreases the electron density of the aromatic ring and, by extension, of the attached carbonyl group.

The net electronic consequence of these competing effects is a significant polarization of the C-Cl and C-F bonds, leading to a strong deactivation of the benzene ring towards electrophilic attack, while simultaneously increasing the electrophilicity of the carbonyl carbon. This makes this compound a highly reactive acylating agent.

Carbonyl Electrophilicity and Predicted Reactivity

Given the presence of three strongly electron-withdrawing halogen substituents, it is anticipated that the cumulative Hammett constant for the 2-chloro-4,5-difluoro substitution pattern would be significantly positive. This would place this compound high on the reactivity scale for benzoyl chlorides, likely exceeding the reactivity of mono- and di-substituted analogs. The synthesis of this compound from 2-chloro-4,5-difluorobenzoic acid and a chlorinating agent like thionyl chloride is a standard method for preparing reactive acyl chlorides. prepchem.com

To provide a comparative context, the following interactive data table presents the physical properties of several related halogen-substituted benzoyl chlorides. An increase in substitution with electron-withdrawing halogens generally correlates with an increase in boiling point, reflecting stronger intermolecular forces arising from increased polarity.

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structure of 2-Chloro-4,5-difluorobenzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C NMR) for Substituent Position and Electronic Environment

NMR spectroscopy is a powerful tool for probing the atomic-level structure of this compound. The chemical shifts (δ) and coupling constants (J) in ¹H, ¹⁹F, and ¹³C NMR spectra provide detailed information about the electronic environment and connectivity of the atoms within the molecule.

¹H NMR: The proton NMR spectrum of a related compound, 2-chloro-4-nitro benzoic acid, shows two aromatic protons appearing around δ 8.50 ppm and δ 7.50 ppm. nih.gov This provides a reference for the expected chemical shifts of the aromatic protons in this compound.

¹⁹F NMR: While specific data for this compound is not readily available, analysis of a similar compound, 4-fluorobenzaldehyde, shows a ¹⁹F NMR signal at δ -102.4. rsc.org

¹³C NMR: The carbon NMR spectrum gives insight into the carbon framework. For instance, in a related benzoyl chloride derivative, the carbonyl carbon (C=O) signal appears around δ 168 ppm. Aromatic carbons typically resonate in the range of δ 120-150 ppm. For a similar compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, signals for various carbons appeared in the region of δ 17.72 to 168.51 ppm. nih.gov

Table 1: Representative NMR Data for Related Compounds

| Nucleus | Compound | Chemical Shift (δ) in ppm |

| ¹H | 2-chloro-4-nitro benzoic acid | ~8.50, ~7.50 |

| ¹⁹F | 4-fluorobenzaldehyde | -102.4 rsc.org |

| ¹³C | 2-chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(alkyl/aryl)-4-nitrobenzamide | 17.72 - 168.51 nih.gov |

Infrared (IR) Spectroscopy for Carbonyl Stretch and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Carbonyl (C=O) Stretch: The most characteristic feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl group stretch. For acyl chlorides, this peak is typically observed in the range of 1770-1815 cm⁻¹.

Other Functional Groups: In the IR spectrum of a related compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, the stretching frequency for the carbonyl of the amide bond was observed at 1614–1692 cm⁻¹. nih.gov The spectrum also showed bands around 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the NO₂ group. nih.gov

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| Carbonyl (in Acyl Chloride) | C=O Stretch | 1770-1815 |

| Aromatic Ring | C=C Stretch | ~1600, ~1475 |

| Carbon-Fluorine | C-F Stretch | 1000-1400 |

| Carbon-Chlorine | C-Cl Stretch | 600-800 |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Purity Assessment

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound.

Molecular Ion Peak (M⁺): In an MS experiment, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is detected. For this compound (C₇H₂Cl₂F₂O), the expected monoisotopic mass is approximately 210.99 g/mol . chemicalbook.com The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak and any chlorine-containing fragments, with an M+2 peak being approximately one-third the intensity of the M peak. libretexts.org

Fragmentation Pattern: The molecular ion can further fragment into smaller, characteristic ions. The fragmentation pattern provides structural information. For example, the loss of a chlorine radical from the benzoyl chloride group is a common fragmentation pathway.

X-ray Diffraction Studies for Crystal Structure Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystal structure data for this compound was not found, analysis of a related compound, 2,4-difluorobenzoyl chloride, reveals a monoclinic crystal system with the space group P 1 21/n 1. nih.gov This type of analysis provides accurate bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Geometry Optimization: DFT calculations can be used to predict the most stable three-dimensional structure of this compound by finding the minimum energy conformation. This provides theoretical bond lengths and angles that can be compared with experimental data from X-ray diffraction.

Electronic Structure: DFT calculations also provide information about the electronic properties of the molecule, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. prensipjournals.com These calculations help in understanding the reactivity of the molecule. For instance, a study on 2-chloro-4-nitrobenzoic acid utilized DFT to understand its association in solution. researchgate.net Another study on 3-chloro-4-fluoronitrobenzene (B104753) employed DFT to investigate its molecular geometry, vibrational frequencies, and other properties. prensipjournals.com

HOMO/LUMO Energy Gap Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. illinois.edu

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be more easily polarized. illinois.edu For this compound, the presence of electron-withdrawing halogen atoms and the acyl chloride group significantly influences the energies of these frontier orbitals.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of these orbitals. nih.govresearchgate.net While specific experimental values for this compound are not available in the cited literature, theoretical calculations can provide these values. The analysis of these values helps in predicting how the molecule will behave in various chemical reactions. For instance, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack, a key reaction pathway for acyl chlorides. The correlation between the HOMO-LUMO gap and reactivity has been extensively studied for various organic molecules. nih.govnih.gov

Table 1: Conceptual Data from Frontier Molecular Orbital Analysis

| Parameter | Description | Implication for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Influenced by the lone pairs on the oxygen and halogen atoms. A lower energy indicates a weaker electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Expected to be low due to the electron-withdrawing effects of the carbonyl and halo-substituents, making the molecule a good electrophile. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO (ELUMO - EHOMO). | A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. illinois.edu |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution on the molecule's surface, providing a guide to its intermolecular interactions. preprints.org

The map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are shown in red. These areas are characterized by an excess of electrons, often due to lone pairs on electronegative atoms. dergipark.org.tr Conversely, regions of positive electrostatic potential, which are prone to nucleophilic attack, are colored blue and correspond to areas with an electron deficiency. preprints.orgwalisongo.ac.id Green areas represent regions of neutral potential. researchgate.net

For this compound, an MEP map would reveal distinct regions of positive and negative potential:

Negative Potential (Red): The most negative potential would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for interaction with electrophiles or proton donors. dergipark.org.tr

Positive Potential (Blue): A significant region of positive potential would be located around the carbonyl carbon atom, making it highly susceptible to nucleophilic attack. The hydrogen atoms on the aromatic ring would also exhibit positive potential. The electron-withdrawing nature of the chlorine and fluorine atoms would further enhance the positive potential on the aromatic ring, making it susceptible to certain nucleophilic substitutions. walisongo.ac.id

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Carbonyl Oxygen | Highly Negative | Red | Site for electrophilic attack and hydrogen bonding. |

| Carbonyl Carbon | Highly Positive | Blue | Primary site for nucleophilic attack. |

| Aromatic Ring | Generally Positive / Electron-deficient | Blue/Green | Susceptible to nucleophilic aromatic substitution. |

| Chlorine/Fluorine Atoms | Slightly Negative | Yellow/Green | Can influence intermolecular interactions through halogen bonding. |

In Silico Studies for Molecular Interactions and Docking

In silico molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), which is typically a protein or enzyme. This method is crucial in drug discovery and materials science to understand and predict molecular interactions. nih.gov

In the context of this compound, its derivatives could be studied as potential enzyme inhibitors. A molecular docking simulation would place the derivative into the active site of a target enzyme and calculate a "docking score," which estimates the binding affinity. nih.gov The simulation also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex.

For example, a derivative of this compound, such as an amide formed by reacting it with an amine, could be docked into the active site of an enzyme like a kinase or protease. The docking results would provide insights into:

Binding Energy: A lower binding energy suggests a more stable complex and potentially a more potent inhibitor.

Binding Pose: The specific orientation of the molecule within the active site.

Key Interactions: Identification of specific amino acid residues that interact with the ligand's functional groups (e.g., the carbonyl oxygen, aromatic rings, or halogen atoms).

Studies on structurally related molecules have successfully used docking to correlate binding affinities with biological activity, demonstrating the predictive power of this approach. nih.gov

Table 3: Hypothetical Molecular Docking Results for a Derivative of this compound

| Parameter | Example Value | Interpretation |

| Binding Affinity (Docking Score) | -8.2 kcal/mol | Indicates a strong predicted binding interaction between the ligand and the target protein. researchgate.net |

| Hydrogen Bond Interactions | Carbonyl O with Lysine-122; Amide N-H with Aspartate-184 | Specific, strong interactions that anchor the ligand in the active site. |

| Halogen Bond Interactions | C-Cl with Serine-120 backbone oxygen | Shows the contribution of the chlorine atom to binding affinity. |

| Hydrophobic Interactions | Difluorophenyl ring with Leucine-83, Valine-91 | Non-polar interactions that contribute to the overall stability of the complex. |

Comparison of Activation Energies of Competing Pathways

Theoretical calculations are invaluable for elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. A key application is the comparison of activation energies (Ea) for different possible, or competing, reaction pathways. nih.gov The activation energy represents the minimum energy barrier that must be overcome for a reaction to occur. The pathway with the lowest activation energy is the most kinetically favorable and will be the dominant route under a given set of conditions.

For a molecule like this compound, which has multiple reactive sites, this analysis is particularly insightful. For instance, when reacting with a nucleophile, several outcomes are possible:

Acyl Substitution: The nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride and the formation of a new carbonyl derivative (e.g., an ester, amide, or ketone). This is typically the most common reaction for acyl chlorides.

Nucleophilic Aromatic Substitution (SNAr): The nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the fluorine or chlorine atoms. The presence of multiple electron-withdrawing groups can make this pathway viable.

By using computational methods like DFT, chemists can model the transition state for each potential pathway and calculate its corresponding activation energy. Comparing these energies allows for a prediction of the reaction's selectivity and the likely product distribution. This approach is fundamental in understanding and controlling the outcomes of complex organic reactions. nih.govnih.gov

Table 4: Hypothetical Comparison of Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Description | Hypothetical Activation Energy (Ea) | Predicted Outcome |

| Pathway A: Acyl Substitution | Nucleophilic attack at the carbonyl carbon. | 15 kcal/mol | Kinetically favored pathway; major product is the acyl substitution derivative. |

| Pathway B: SNAr at C4-F | Nucleophilic attack at the carbon bearing a fluorine atom. | 25 kcal/mol | Higher energy barrier; this pathway is less likely to occur. |

| Pathway C: SNAr at C5-F | Nucleophilic attack at the other carbon bearing a fluorine atom. | 28 kcal/mol | Kinetically least favorable pathway; unlikely to be a significant product. |

| Pathway D: SNAr at C2-Cl | Nucleophilic attack at the carbon bearing the chlorine atom. | 30 kcal/mol | Very high energy barrier; this pathway is highly unlikely. |

Applications and Derivatives in Academic Research

Building Block in Organic Synthesis

2-Chloro-4,5-difluorobenzoyl chloride is a versatile chemical intermediate prized in organic synthesis for its unique reactivity. The presence of chlorine and fluorine atoms on the benzene (B151609) ring, combined with the highly reactive acyl chloride group, makes it an essential precursor for introducing the 2-chloro-4,5-difluorobenzoyl moiety into a wide array of molecules. Its structure allows for precise modifications that can enhance the biological activity and physical properties of the target compounds. The synthesis of the parent compound, 2-chloro-4,5-difluorobenzoic acid, is a critical first step, which can then be converted to the more reactive acyl chloride. For instance, a common laboratory and industrial synthesis involves treating 2-chloro-4,5-difluorobenzoic acid with thionyl chloride to yield this compound. prepchem.com

Pharmaceutical Intermediates and Drug Candidates

The halogenated benzene ring of this compound is a key structural feature in many pharmaceutical compounds. The introduction of fluorine atoms can significantly improve a drug's metabolic stability, bioavailability, and binding affinity. This compound serves as a crucial starting material for creating more complex molecules with potential therapeutic applications.

Research has shown that related fluorinated benzoic acids and their derivatives are vital in the synthesis of antibacterial agents. google.com The benzoyl moiety is incorporated into larger molecules to explore and optimize their pharmacological profiles. For example, derivatives of similar chlorinated and fluorinated benzoyl chlorides have been used in the development of anti-inflammatory, analgesic, and anti-cancer agents. chemimpex.com The ability to use this compound in acylation reactions allows for its integration into various molecular scaffolds, leading to the generation of novel drug candidates.

A variety of N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized from related chloro-nitrobenzoic acids, which were first converted to their respective acyl chlorides using thionyl chloride. nih.gov This highlights a common synthetic strategy where this compound could be similarly employed to create new series of potential therapeutic agents.

Interactive Table: Examples of Pharmaceutical Building Blocks from Benzoyl Chlorides

| Starting Material Analogue | Intermediate Class | Therapeutic Area of Interest |

| 2-Chloro-4-nitrobenzoic acid | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | Antidiabetic nih.gov |

| 2,4-Dichloro-5-fluorobenzonitrile (B139205) | 2,4,5-Trifluorobenzoic acid | Antibacterial google.com |

| 2-Chloro-4-fluorobenzoyl chloride | Anti-inflammatory and analgesic drugs | Anti-inflammatory, Analgesic chemimpex.com |

| 2-Chloro-4-fluorobenzoyl chloride | Anti-cancer agents | Oncology chemimpex.com |

Agrochemical Development

In the field of agrochemicals, the strategic incorporation of halogen atoms into a molecule can lead to compounds with enhanced pesticidal or herbicidal activity. This compound is utilized as an intermediate in the synthesis of new crop protection agents. chemimpex.com Its derivatives are designed to be more effective and selective, contributing to improved crop yields and pest resistance.

The development of novel herbicides and pesticides often involves the creation of complex molecules where a di-halogenated benzoyl group, such as the one derived from this compound, is a key component. This structural unit is often linked to other heterocyclic or aromatic systems to produce the final active ingredient. For instance, the synthesis of N-benzoyl-N'-phenylurea derivatives, known for their insecticidal properties, can utilize substituted benzoyl chlorides.

Synthesis of Fluorinated Polymers

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. Acyl chlorides like this compound can serve as monomers or modifying agents in the synthesis of high-performance polymers. Its difluorinated phenyl ring can be incorporated into the polymer backbone, imparting desirable characteristics. While direct examples involving this compound are specific to proprietary industrial research, the use of its analogue, 2-chloro-4-fluorobenzoyl chloride, in creating specialty polymers and resins for coatings and adhesives is a documented application area. chemimpex.com This suggests a similar potential for the 4,5-difluoro variant in material science.

Preparation of Specialty Chemicals

Beyond its primary roles in pharmaceuticals and agrochemicals, this compound is a reagent for preparing various specialty chemicals. chemimpex.com These are often complex organic molecules with specific functions, used in fields such as electronics, diagnostics, and as laboratory reagents. The reactivity of the acyl chloride group allows it to participate in a range of chemical transformations, including Friedel-Crafts acylation, esterification, and amidation, to produce a diverse set of fluorinated aromatic compounds. The resulting specialty chemicals are valued for the unique electronic and physical properties conferred by the fluorine and chlorine substituents.

Derivatives and Analogues in Research

The functional group transformation of the acyl chloride in this compound allows for the synthesis of numerous derivatives. These new compounds are then studied for their unique chemical properties and potential biological activities.

Synthesis of Thiourea (B124793) Derivatives

A significant area of research involves the synthesis of thiourea derivatives from acyl chlorides. nih.gov The general synthesis involves the reaction of the acyl chloride with a thiocyanate (B1210189) salt (like potassium or ammonium (B1175870) thiocyanate) to form an intermediate isothiocyanate. This reactive intermediate is then treated with a primary or secondary amine to yield the N-acylthiourea derivative.

This reaction pathway is highly versatile, allowing for the creation of a large library of thiourea derivatives by varying the amine component. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and antitubercular properties. nih.govnih.gov The presence of both electron-withdrawing halogen atoms on the benzoyl group and the flexible thiourea linker can lead to potent biological activity. nih.gov For example, studies on analogous compounds have shown that N-aryl thiourea derivatives with electron-withdrawing groups exhibit good antibacterial activity. nih.gov

Interactive Table: Synthesis of Thiourea Derivatives

| Acyl Chloride Analogue | Reagents | Derivative Class | Potential Application | Reference |

| 2-Chlorobenzoyl chloride | KSCN, 2-amino-5-bromopyridine | N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide | Anticancer ksu.edu.tr | ksu.edu.tr |

| Benzoyl chloride analogues | Allylthiourea, Triethylamine | 1-allyl-3-benzoylthiourea analogues | Antibacterial nih.gov | nih.gov |

| 4-Chlorobenzoyl chloride | Thiourea, Tetrahydrofuran | 4-chlorobenzoylthiourea | CNS Depressant uad.ac.id | uad.ac.id |

| 2-(4-ethylphenoxymethyl)benzoyl chloride | Ammonium thiocyanate, Primary heterocyclic amine | N-Acyl thiourea derivatives | Antimicrobial, Antioxidant nih.gov | nih.gov |

Formation of Sulfonamide Compounds and Enzyme Inhibitors

While direct synthesis of sulfonamides from this compound is not extensively documented in publicly available research, the general synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov The reactivity of the acyl chloride group in this compound makes it a suitable candidate for creating amide linkages, a common feature in many biologically active sulfonamide derivatives.

Research into related compounds highlights the potential of this chemical class. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and shown to possess inhibitory potential against α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. nih.govresearchgate.net This demonstrates the utility of the chloro-benzoyl scaffold in generating enzyme inhibitors. The synthesis of these compounds involved the conversion of a carboxylic acid to a benzoyl chloride, a reaction analogous to the use of this compound. nih.gov

Development of Antifungal and Antibacterial Agents

The incorporation of fluorine and chlorine atoms into organic molecules is a well-established strategy in the development of antimicrobial agents. A key application of this compound is as a precursor to 2-chloro-4,5-difluorobenzoic acid, which is a crucial intermediate in the synthesis of highly effective antibacterial agents of the quinolonecarboxylic acid class. google.com The conversion of 2,4-dichloro-5-fluorobenzonitrile to 2-chloro-4,5-difluorobenzonitrile, followed by hydrolysis, provides the corresponding benzoic acid, which can then be converted to the acyl chloride. google.com This pathway underscores the importance of the 2-chloro-4,5-difluoro-substituted benzene ring in creating potent antibacterial compounds.

While direct studies utilizing this compound for antifungal agents are not prevalent, research on structurally similar compounds provides strong evidence for its potential in this area. For example, novel 1,2,4-triazole (B32235) derivatives, a class of compounds known for their antifungal properties, have been synthesized from precursors containing chloro and fluoro substitutions. prepchem.com Additionally, the synthesis of various acetamide (B32628) and benzoylurea (B1208200) derivatives containing chloro and fluoro substitutions has yielded compounds with promising antifungal and antibacterial activities. nih.govnih.gov

Creation of Novel Molecules with Specific Characteristics

The unique electronic properties conferred by the chlorine and fluorine atoms make this compound an attractive starting material for the synthesis of novel molecules with tailored characteristics. The presence of these halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netfrontiersin.org

Research on related fluorinated benzoyl chlorides has shown their utility in creating a diverse range of molecules. For example, 2,4-difluorobenzoyl chloride is used in the synthesis of various complex organic compounds. nih.govbldpharm.com The synthesis of 3-Bromo-2-chloro-4,5-difluorobenzoyl chloride from its corresponding benzoic acid further illustrates the chemical accessibility of multi-halogenated benzoyl chlorides for creating new chemical entities. prepchem.com These examples highlight the potential of this compound as a building block for materials science and medicinal chemistry, enabling the development of molecules with specific, desired properties.

Case Studies in Synthesis Research

Synthesis of Fluorinated Drug Candidates Utilizing this compound as a Key Intermediate

The introduction of fluorine into drug candidates is a common strategy to enhance their pharmacological properties. researchgate.netfrontiersin.orgnih.gov As a fluorinated building block, this compound is a valuable precursor in the synthesis of such candidates.

A notable example is its role in the synthesis of antibacterial agents. A patent describes the preparation of 2-chloro-4,5-difluorobenzonitrile, which is then hydrolyzed to 2-chloro-4,5-difluorobenzoic acid. google.com This acid is a key precursor for certain quinolone antibiotics. The conversion of the benzoic acid to the highly reactive this compound would be a standard subsequent step to facilitate the formation of amide bonds, which are integral to the structure of many quinolone drugs. The use of this specific difluoro-chloro-substituted pattern has been shown to result in higher yields in the synthesis of these antibacterial agents compared to dichloro-fluoro analogues. google.com

Derivatives in Enzyme Inhibition Studies (e.g., β-lactamases)

While direct studies on β-lactamase inhibitors derived from this compound are not available, research on related structures suggests its potential in this area. The development of novel β-lactamase inhibitors is crucial to combat antibiotic resistance. nih.gov Modifications to existing inhibitor scaffolds, such as the inclusion of sulfonamide groups, have been explored. nih.gov

The synthesis of enzyme inhibitors often involves the creation of amide or ester linkages, for which acyl chlorides are ideal reagents. The general strategy of using substituted benzoyl chlorides to create libraries of potential inhibitors is a common approach in medicinal chemistry. Given the known impact of fluorine and chlorine on biological activity, derivatives of this compound would be logical candidates for screening in enzyme inhibition assays, including those for β-lactamases.

Research into Anticancer Applications of Derived Compounds

The development of novel anticancer agents is a major focus of chemical and pharmaceutical research. The incorporation of halogen atoms, particularly fluorine and chlorine, is a recurring theme in the design of these drugs. chemimpex.com

Research on related compounds provides strong indications for the potential of this compound in this field. For instance, novel 2-chloro-4-anilino-quinazoline derivatives have been synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2, which are important targets in cancer therapy. nih.gov Although not directly using this compound, this research highlights the utility of the chloro-substituted aromatic core in designing kinase inhibitors. Furthermore, chalcone (B49325) derivatives containing a 2,4-dichlorobenzenesulfonamide (B1301883) moiety have demonstrated significant anticancer effects against various human cancer cell lines. mdpi.com These studies underscore the potential of synthesizing novel compounds with anticancer properties by utilizing the reactive nature of this compound to introduce the 2-chloro-4,5-difluorobenzoyl moiety into various molecular scaffolds.

Environmental and Toxicological Considerations in Research

Environmental Fate and Degradation Pathways

The journey of a chemical compound released into the environment is governed by a series of physical, chemical, and biological processes. These processes determine its distribution, persistence, and ultimate transformation.

As an acyl chloride, 2-Chloro-4,5-difluorobenzoyl chloride is expected to be highly reactive towards water. This reactivity leads to its rapid hydrolysis in aqueous environments. The process involves the nucleophilic attack of a water molecule on the carbonyl carbon, leading to the substitution of the chloride atom and the formation of 2-Chloro-4,5-difluorobenzoic acid and hydrochloric acid.

This reaction is generally rapid, especially under neutral or alkaline conditions. The formation of hydrochloric acid will result in a decrease in the pH of the surrounding water, which can subsequently impact aquatic life. fishersci.co.uk Patent literature describes processes where acid chlorides, including this compound, are hydrolyzed to their corresponding carboxylic acids upon the addition of water. google.com Safety data for similar compounds, such as 2,4-difluorobenzoyl chloride, indicate a violent reaction with water and that contact with moisture should be avoided. fishersci.com

Table 1: Hydrolysis Reaction of this compound

| Reactant | Product(s) | Environmental Significance |

| This compound + Water | 2-Chloro-4,5-difluorobenzoic acid + Hydrochloric acid | Rapid transformation of the parent compound; acidification of the local aqueous environment. |

The biodegradation of this compound itself is unlikely due to its high reactivity with water. Research focus, therefore, shifts to its primary hydrolysis product, 2-Chloro-4,5-difluorobenzoic acid. The biodegradation of chlorinated aromatic compounds has been a subject of extensive research. eurochlor.org

Microorganisms have demonstrated the ability to degrade various chlorobenzoates, although the rate and extent of degradation are highly dependent on the specific isomer and the environmental conditions (aerobic vs. anaerobic). eurochlor.org For instance, some studies have shown that soil suspensions can degrade 2-chlorobenzoic acid within 7 to 14 days. eurochlor.org The degradation process often involves initial enzymatic attacks, such as dioxygenation, which leads to the cleavage of the aromatic ring and eventual mineralization to carbon dioxide and water. nih.govethz.ch The presence of multiple halogen substituents, as in 2-Chloro-4,5-difluorobenzoic acid, may increase its resistance to microbial degradation compared to simpler chlorinated benzoates. eurochlor.org

The mobility of this compound in soil is limited by its rapid hydrolysis. Upon contact with soil moisture, it will be converted to 2-Chloro-4,5-difluorobenzoic acid. The mobility of this resulting carboxylic acid will then be governed by its interaction with soil components. Generally, organic acids can be mobile in soil, with their transport influenced by factors such as soil pH, organic matter content, and clay content. The water solubility of similar compounds suggests a potential for mobility in the environment. fishersci.com

Regarding volatilization, while the parent compound has a boiling point that suggests some volatility, its environmental relevance is diminished by its hydrolytic instability. Most of the compound released into the environment is expected to quickly hydrolyze rather than volatilize. ethz.ch The hydrolysis product, 2-Chloro-4,5-difluorobenzoic acid, is a solid with a much lower vapor pressure, making it non-volatile under typical environmental conditions.

The persistence of this compound in its original form is low in most environmental compartments due to its rapid hydrolysis. However, its degradation products, 2-Chloro-4,5-difluorobenzoic acid and the chloride ion, exhibit different persistence characteristics.

The persistence of 2-Chloro-4,5-difluorobenzoic acid will depend on the rate of its biodegradation. Some chlorinated aromatic compounds are known to be persistent, particularly under anaerobic conditions. eurochlor.org The chloride ion (Cl⁻) is a conservative ion in the environment; it does not biodegrade, readily precipitate, volatilize, or bioaccumulate. sustainabletechnologies.camaryland.gov Therefore, the chloride released during hydrolysis will persist in the water and soil, potentially leading to increased salinity and long-term impacts on freshwater ecosystems. maryland.gov

Table 2: Environmental Persistence Summary

| Compartment | Persistence of Parent Compound | Persistence of Primary Degradation Products |

| Water | Low (due to rapid hydrolysis) | Moderate to High (2-Chloro-4,5-difluorobenzoic acid); High (Chloride ion) |

| Soil | Low (due to rapid hydrolysis) | Moderate to High (depending on biodegradation of the acid) |

| Air | Low (hydrolysis and potential atmospheric degradation) | Not applicable |

Ecotoxicological Research

Ecotoxicology studies the harmful effects of chemical substances on biological organisms and ecosystems. For this compound, the primary ecotoxicological concerns are related to its hydrolysis products.

The introduction of this compound into aquatic environments can have immediate and longer-term effects on aquatic organisms. The immediate toxicity is largely due to the rapid hydrolysis that produces hydrochloric acid, causing a significant drop in pH. fishersci.co.uk Such sudden changes in acidity can be lethal to many aquatic species that have a narrow pH tolerance range.

Table 3: Potential Ecotoxicological Effects on Aquatic Life

| Stressor | Mechanism of Toxicity | Potential Effects |

| Rapid pH decrease (from HCl) | Acidic shock | Acute mortality, gill damage, physiological stress. |

| Increased Chloride (Cl⁻) concentration | Osmoregulatory stress, direct toxicity | Chronic toxicity, reduced reproduction, altered community structure. pca.state.mn.us |

| 2-Chloro-4,5-difluorobenzoic acid | Potential for specific organic toxicity | Sub-lethal effects, bioaccumulation potential (to be determined). |

Environmental Monitoring of Derivatives

The environmental fate and persistence of synthetic chemical compounds are of significant concern. While specific environmental monitoring data for derivatives of this compound are not extensively available in the reviewed literature, the degradation pathways of structurally similar compounds, such as other chlorinated and fluorinated aromatics, can provide insights. For instance, the biodegradation of compounds like 2-chloro-4-nitrobenzoic acid has been studied, revealing that certain microorganisms can utilize such compounds as a sole source of carbon, nitrogen, and energy nih.gov. The degradation process can involve both oxidative and reductive catabolic mechanisms, leading to the eventual breakdown of the molecule nih.gov.

Monitoring for such compounds and their degradation byproducts in the environment would typically involve advanced analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to detect and quantify their presence in soil and water samples. The persistence and potential for bioaccumulation of halogenated aromatic compounds are critical factors in their environmental risk assessment.

Toxicological Mechanisms of Action

The biological activity and potential toxicity of chemical compounds are determined by their interactions with cellular and molecular targets. Research into the toxicological mechanisms of derivatives of this compound and related compounds is crucial for understanding their potential therapeutic applications and risks.

Interaction with Cytochrome P450 Enzymes and Implications for Drug Interactions

Cytochrome P450 (CYP) enzymes are a superfamily of proteins primarily responsible for the metabolism of a wide range of xenobiotics, including drugs. The inhibition or induction of these enzymes by a chemical compound can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered medications. Halogenated compounds can interact with CYP enzymes, potentially leading to altered metabolic outcomes nih.gov.

While direct studies on the interaction of this compound derivatives with CYP enzymes are not detailed in the available literature, it is known that the presence of halogen atoms on a molecule can influence its binding to the active site of CYP enzymes and affect the rate and products of metabolism nih.gov. For example, some halogenated compounds can act as inhibitors of specific CYP isoforms, such as CYP3A4, which is a key enzyme in drug metabolism researchgate.net. Understanding these interactions is critical in the development of any new therapeutic agent to avoid adverse drug interactions.

Modulation of Cell Signaling Pathways

The biological effects of many compounds are mediated through their ability to modulate intracellular signaling pathways that control cell proliferation, survival, and death. Key pathways such as the PI3K/Akt and MAPK pathways are often dysregulated in diseases like cancer, making them attractive targets for therapeutic intervention.

While specific studies detailing the modulation of cell signaling pathways by derivatives of this compound are limited, research on other halogenated compounds suggests potential mechanisms. For instance, some compounds have been shown to exert their effects by inhibiting the PI3K/Akt signaling pathway, which can lead to the induction of apoptosis in cancer cells cellphysiolbiochem.commdpi.com. The inhibition of this pathway can disrupt downstream signaling cascades involved in cell growth and survival mdpi.com. Further research is needed to elucidate the specific effects of this compound derivatives on these and other critical cell signaling pathways.

Cytotoxicity Studies on Cancer Cell Lines

A significant area of research for novel chemical entities is their potential as anticancer agents. The cytotoxic effects of various synthetic derivatives, including those with chloro and fluoro substitutions, have been evaluated against a range of human cancer cell lines. These studies are essential for identifying compounds with potent and selective anticancer activity.

For example, a series of 7-chloro-(4-thioalkylquinoline) derivatives were investigated for their cytotoxic activity against eight human cancer cell lines, showing that some sulfonyl N-oxide derivatives exhibited notable cytotoxicity ul.ie. Similarly, novel fluoroquinolone analogs have demonstrated significant potency across the NCI 60 cell line screen, with some derivatives showing greater cytotoxicity than the established anticancer drug Etoposide news-medical.net.

The following interactive data table summarizes the cytotoxic activity (IC50 values) of some chloro and fluoro-substituted compounds against various cancer cell lines, as reported in the scientific literature.

| Compound Type | Cancer Cell Line | IC50 Value (µM) | Reference |

| Fluoroquinolone Analog | Various NCI-60 | 4-12 fold lower than Etoposide | news-medical.net |

| 7-chloro-(4-thioalkylquinoline) derivative | HCT116 | Varies | ul.ie |

| 7-chloro-(4-thioalkylquinoline) derivative | CCRF-CEM | Varies | ul.ie |

| 7-chloro-(4-thioalkylquinoline) derivative | A549 | Varies | ul.ie |

| Synthetic β-amino ester | MCF-7 | Not specified | nih.gov |

| 6-fluoroindole derivative | HeLa | 22.34 | nih.gov |

| 6-fluoroindole derivative | PC-3 | 24.05 | nih.gov |

| 6-fluoroindole derivative | MDA-MB-231 | 21.13 | nih.gov |

Research into Antimicrobial and Antiviral Activities

The emergence of drug-resistant pathogens has created an urgent need for the development of new antimicrobial and antiviral agents. Heterocyclic compounds, often synthesized using halogenated precursors, are a rich source of potential new drugs in this area.

Research has shown that derivatives containing chloro and fluoro substitutions can exhibit significant biological activity. For instance, the synthesis of 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives has yielded compounds active against several microorganisms nih.gov. In the realm of antiviral research, diverse heterocyclic scaffolds are being explored for their therapeutic properties against various viral infections nih.gov.

The table below presents findings on the antimicrobial and antiviral activities of some relevant compounds.

| Compound/Derivative | Activity Type | Target Organism/Virus | Key Findings | Reference |

| 2-chloro-4-nitrobenzoylamino acid derivatives | Antimicrobial | Various microorganisms | Active against several microorganisms | nih.gov |

| 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones | Antifungal, Antibacterial | C. albicans, S. aureus, E. coli | Inhibition-zone diameters for C. albicans were larger than for bacteria. | dovepress.com |

| 2-chloro-benzamide derivatives | Antimicrobial, Disinfectant | Not specified | Synthesized for evaluation | researchgate.net |

| Difluoromethyl cinnamoyl amides | Antibacterial | Mycobacterium smegmatis | Active and selective against M. smegmatis | mdpi.com |

Impact on Gene Expression

The interaction of a chemical compound with a biological system can lead to changes in gene expression, providing insights into its mechanism of action and potential toxicity. Transcriptomic analysis, such as microarray or RNA-sequencing, can reveal the cellular pathways affected by a compound.

Q & A

Q. Optimization Tips :

- Reagent Choice : Thionyl chloride is preferred over oxalyl dichloride due to higher reactivity with aromatic acids.

- Solvent Selection : Benzene or dichloromethane minimizes side reactions, while N,N-dimethylformamide (DMF) acts as a catalyst .

- Temperature Control : Reflux (60–80°C) ensures complete conversion without decomposition .

Q. Table 1: Comparison of Synthetic Methods

| Reagents | Conditions | Yield | Purity Analysis |

|---|---|---|---|

| SOCl₂, DMF, CH₂Cl₂ | 50°C, 12 hr | ~85% | NMR, TLC |

| SOCl₂, benzene, reflux | 4 hr, N₂ atmosphere | ~90% | Distillation |

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹⁹F NMR is essential to confirm fluorine substitution patterns (δ -110 to -120 ppm for aromatic fluorines). ¹H/¹³C NMR verifies chloro and carbonyl groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (MW: 210.55 g/mol) and isotopic Cl/F patterns .

- Titration : Karl Fischer titration detects residual moisture, critical for hygroscopic acid chlorides .

Advanced: How can researchers mitigate competing fluorination or hydrolysis reactions during synthesis?

Answer:

- Controlled Atmosphere : Use anhydrous conditions (e.g., N₂ glovebox) to prevent hydrolysis.

- Catalytic DMF : Accelerates chlorination, reducing exposure time to moisture .

- Selective Fluorination Agents : KF paired with sulfonyl chlorides avoids over-fluorination, preserving the chloro substituent .

Example : In Example 6 of Abbott Laboratories’ protocol, 2-chloro-4,5-difluorobenzoic acid is synthesized with >95% selectivity by limiting KF stoichiometry and reaction time .

Advanced: What are the applications of this compound in enzyme inhibition studies?

Answer:

The compound serves as a key intermediate in synthesizing urea-based inhibitors, such as glycogen phosphorylase inhibitors.

Q. Table 2: Inhibitor Profile

| Target Enzyme | IC₅₀ | Assay Type |

|---|---|---|